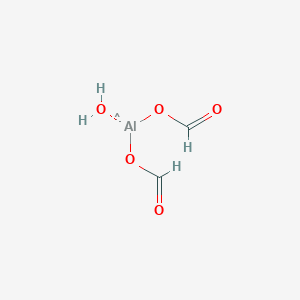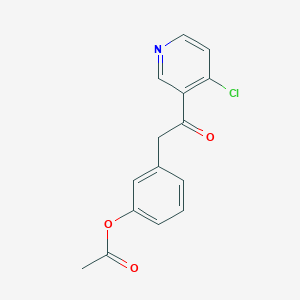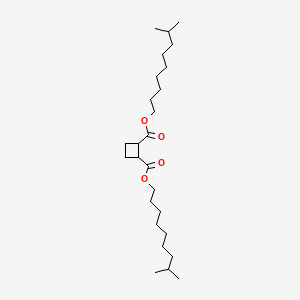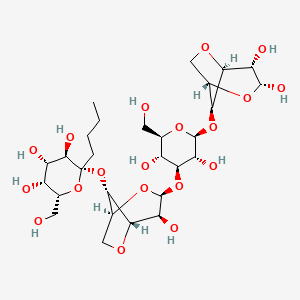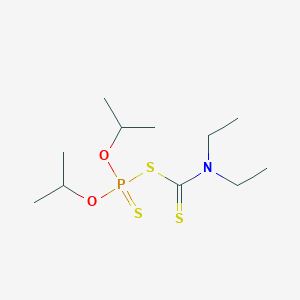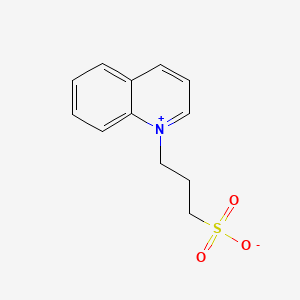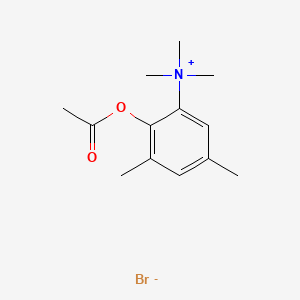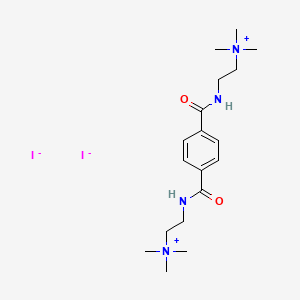
Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide is a chemical compound with the molecular formula C18H32I2N4O2 and a molecular weight of 590.281 g/mol. This compound is known for its unique structure, which includes two trimethylazaniumyl groups and a benzoyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide typically involves multiple stepsThe final step involves the addition of iodine to form the diiodide salt. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets. The compound’s trimethylazaniumyl groups are known to interact with negatively charged biomolecules, leading to various biological effects. The benzoyl group plays a role in stabilizing the compound’s structure and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide can be compared with similar compounds such as:
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethoxy]phenyl]amino]ethyl]azanium diiodide: This compound has an ethoxy group instead of a carbamoyl group, leading to different chemical properties and applications.
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]phenyl]amino]ethyl]azanium diiodide: This compound has a phenyl group instead of a benzoyl group, affecting its reactivity and biological activity.
Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
62055-11-2 |
|---|---|
Molekularformel |
C18H32I2N4O2 |
Molekulargewicht |
590.3 g/mol |
IUPAC-Name |
trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-7-9-16(10-8-15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |
InChI-Schlüssel |
SQBRCTZHTVWLMX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)C1=CC=C(C=C1)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


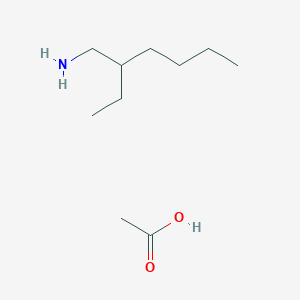
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)

